1-(3,4-difluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea
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Overview
Description
The compound is an organic molecule with several functional groups, including a urea group, a pyridazine ring, and a furan ring. The presence of fluorine atoms suggests that it might have unique reactivity or properties compared to similar compounds without fluorine .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like NMR spectroscopy .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures might undergo reactions like Suzuki coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, the presence of fluorine atoms might influence the compound’s reactivity, stability, and interactions with other molecules .Mechanism of Action
Target of Action
Similar compounds have been shown to target thecytochrome P450 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
These compounds typically inhibit the activity of CYP51, preventing the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to an accumulation of 14α-methyl sterols, which can alter the structure and function of the fungal cell membrane, leading to fungal cell death .
Biochemical Pathways
The inhibition of CYP51 affects the ergosterol biosynthesis pathway . Ergosterol is a key component of the fungal cell membrane, and its depletion leads to changes in membrane fluidity and permeability, ultimately resulting in fungal cell death .
Pharmacokinetics
A first-in-human phase 1 trial of a related compound, wsd0922-fu, reported a mean terminal elimination half-life of 316 hours, a mean maximum concentration (Cmax) of 4513 ng/mL, and a mean area under the curve (AUC) of 28084 h*ng/mL . These parameters suggest that WSD0922-Fu has a relatively long duration of action and achieves sufficient concentrations in the body to exert its therapeutic effects .
Result of Action
The result of F5149-0759’s action would be the disruption of the fungal cell membrane’s structure and function, leading to fungal cell death . This is due to the inhibition of ergosterol synthesis, a crucial component of the fungal cell membrane .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O3/c19-13-5-4-12(11-14(13)20)22-18(26)21-8-2-9-24-17(25)7-6-15(23-24)16-3-1-10-27-16/h1,3-7,10-11H,2,8-9H2,(H2,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEBVFQRDHPBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorophenyl)-3-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)urea |
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